2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves several steps. One common method includes the reaction of 2,3-dihydro-3-oxo-4H-1,4-benzoxazine with acetamidoxime under specific conditions . The reaction typically requires a solvent such as chloroform (CHCl3) and drying agents like anhydrous sodium sulfate (Na2SO4) to obtain the desired product .
Analyse Chemischer Reaktionen
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime can be compared with similar compounds such as:
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: This compound has a similar core structure but different functional groups.
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: Another related compound with a nitrile group instead of the acetamidoxime group.
Eigenschaften
Molekularformel |
C10H11N3O3 |
---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-oxo-1,4-benzoxazin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(12-15)5-13-7-3-1-2-4-8(7)16-6-10(13)14/h1-4,15H,5-6H2,(H2,11,12) |
InChI-Schlüssel |
LXJPDXVVCLYIFH-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N(C2=CC=CC=C2O1)C/C(=N/O)/N |
Kanonische SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.